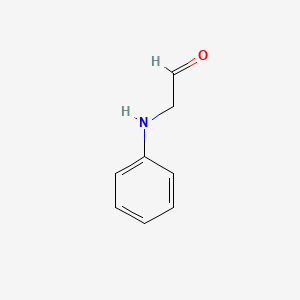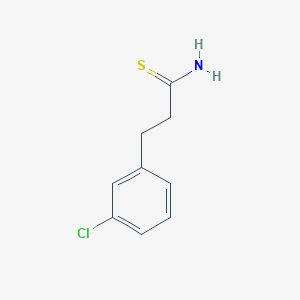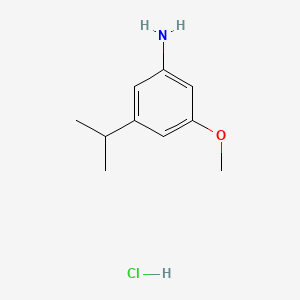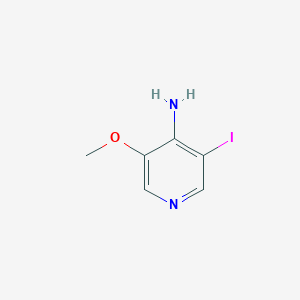
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an ethanone group.
Métodos De Preparación
The synthesis of 1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves the cyclization of acylhydrazines using dehydrating agents such as phosphorus oxychloride or triflic anhydride . The reaction conditions often require elevated temperatures and anhydrous environments to ensure the successful formation of the oxadiazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Análisis De Reacciones Químicas
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxadiazole ring.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and azetidines, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit telomerase activity, which is crucial for cancer cell proliferation . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can be compared with other oxadiazole derivatives, such as:
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine: This compound has a similar oxadiazole ring but differs in the substituent attached to the ring.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate: This compound contains a piperidine ring instead of an azetidine ring, leading to different chemical and biological properties.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate: This compound has a trifluoroacetate group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15N3O2 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)9-11-10(15-12-9)8-4-13(5-8)7(3)14/h6,8H,4-5H2,1-3H3 |
Clave InChI |
LHDHQEJGSPHWBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=N1)C2CN(C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)



![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)

![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)

![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
